3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, propionyl, tetrahydroquinoline, and benzenesulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluoronitrobenzene with 1-propionyl-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoronitrobenzene: An intermediate used in the synthesis of the target compound.
3-chloro-4-fluoroaniline: Another intermediate with similar structural features.
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: A related compound lacking the chloro and fluoro substituents
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-18(23)22-9-3-4-12-5-6-13(10-17(12)22)21-26(24,25)14-7-8-16(20)15(19)11-14/h5-8,10-11,21H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRDBUWIBWNOOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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